S-(3-chloropropyl) carbamothioate

説明

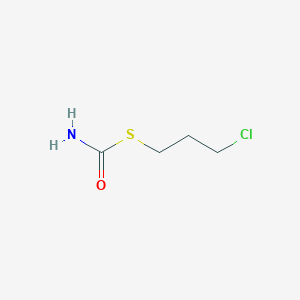

S-(3-Chloropropyl) carbamothioate (CAS RN: 17494-72-3) is a thiocarbamate derivative with the molecular formula C₄H₈ClNOS and a molecular weight of 153.63 g/mol . Key physicochemical properties include:

- Density: 1.272 g/cm³

- Boiling Point: 268.7°C at 760 mmHg

- LogP: 2.1275 (indicating moderate lipophilicity)

- Vapor Pressure: 0.00759 mmHg at 25°C

- Refractive Index: 1.524 .

The compound is characterized by a 3-chloropropyl group attached to a thiocarbamate backbone.

特性

CAS番号 |

17494-72-3 |

|---|---|

分子式 |

C4H8ClNOS |

分子量 |

153.63 g/mol |

IUPAC名 |

S-(3-chloropropyl) carbamothioate |

InChI |

InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |

InChIキー |

YUZPIPRFWMDPBQ-UHFFFAOYSA-N |

SMILES |

C(CSC(=O)N)CCl |

正規SMILES |

C(CSC(=O)N)CCl |

他のCAS番号 |

17494-72-3 |

同義語 |

Carbamothioic acid S-(3-chloropropyl) ester |

製品の起源 |

United States |

準備方法

Mechanism and Reaction Conditions

The isomerization of O-alkyl thiocarbamates to their S-alkyl counterparts offers a high-yielding, phosgene-free route. This method involves heating O-(3-chloropropyl) thiocarbamate with dimethyl sulfate (DMS) or diethyl sulfate (DES) at 150–170°C. The reaction proceeds via nucleophilic attack, where the thiocarbonyl sulfur displaces the alkoxy group, facilitated by the sulfate’s electrophilic nature.

For example, O-ethyl N,N-dipropyl-thiocarbamate isomerizes to S-ethyl N,N-dipropyl-thiocarbamate in 91% yield under reflux conditions. Extending this to the 3-chloropropyl variant would involve synthesizing O-(3-chloropropyl) thiocarbamate (e.g., via sodium monochloroacetate and potassium 3-chloropropylxanthogenate), followed by DMS/DES-mediated isomerization.

Advantages and Limitations

This method avoids toxic reagents like phosgene and operates under solvent-free conditions, simplifying purification. Yields exceeding 90% are achievable, with unreacted O-alkyl precursors recyclable. However, the requirement for high temperatures (160°C) necessitates robust equipment, and the starting O-alkyl thiocarbamate must be synthesized separately.

Preparation from Carbamoyl Chloride and Sodium Alkanethiolate

Two-Step Synthesis

A classical route involves reacting amines with phosgene to generate carbamoyl chlorides, which are subsequently treated with sodium 3-chloropropanethiolate. For instance:

-

Carbamoyl Chloride Formation :

-

Thiolate Coupling :

Practical Considerations

While this method provides direct access to thiocarbamates, phosgene’s toxicity and moisture sensitivity pose significant risks. Anhydrous conditions are critical, as hydrolysis compromises yields. Substituting phosgene with triphosgene (a solid, safer alternative) may mitigate hazards but remains unexplored in literature.

Alkylation of Dialkylammonium Dialkylthiocarbamates

Carbon Oxysulfide (COS) Route

Thiocarbamates can also be synthesized by introducing COS into dialkylamines to form dialkylammonium dialkylthiocarbamates, followed by alkylation with 3-chloropropyl sulfates. For example:

-

COS Addition :

-

Alkylation :

Challenges in Alkylation

The limited availability of 3-chloropropyl sulfates necessitates custom synthesis, increasing complexity. Alternative alkylating agents (e.g., 3-chloropropyl bromide) may require phase-transfer catalysts or elevated temperatures, potentially degrading the product.

Comparative Analysis of Synthetic Routes

Table 1: Key Synthetic Methods for S-(3-Chloropropyl) Carbamothioate

| Method | Reagents | Conditions | Yield | Safety Profile |

|---|---|---|---|---|

| Isomerization | O-(3-chloropropyl) thiocarbamate, DMS/DES | 150–170°C, 1–2 hrs | ~90% | Avoids phosgene |

| Carbamoyl Chloride | Amine, phosgene, Na 3-chloropropanethiolate | Anhydrous, 0–5°C | 55–85% | High toxicity risk |

| COS Alkylation | Dialkylamine, COS, 3-chloropropyl sulfate | Low temp → alkylation | 70–80% | Moderate complexity |

The isomerization method stands out for its yield and safety, though it depends on precursor availability. The carbamoyl chloride route, while direct, is less viable industrially due to phosgene’s hazards.

化学反応の分析

S-(3-chloropropyl) carbamothioate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the thiocarbamate moiety can be reduced to form corresponding alcohols.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiocarbamates .

科学的研究の応用

S-(3-chloropropyl) carbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies involving metalloproteins and enzymes.

作用機序

The mechanism by which 3-chloropropyl thiolcarbamate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby modulating their activity. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares S-(3-chloropropyl) carbamothioate with key analogs:

*Estimated LogP values based on increased halogenation and alkyl chain length compared to this compound.

Key Observations :

- Halogenation : Di-allate and tri-allate feature dichloro and trichloro propenyl groups, respectively, enhancing their lipophilicity and environmental persistence compared to this compound .

- Molecular Weight : The larger size of di-allate and tri-allate correlates with higher boiling points and lower vapor pressures, making them less volatile than this compound .

Toxicity and Environmental Impact

- Di-allate/Tri-allate : Higher LogP values (≥3.5) and halogenation increase their persistence in soil and aquatic systems, raising concerns about chronic ecotoxicity .

Q & A

Q. What are the optimal synthetic routes for S-(3-chloropropyl) carbamothioate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. Key steps include:

- Step 1: Reacting a thiol precursor (e.g., thiourea or potassium thiocyanate) with 3-chloropropyl halide under basic conditions to form the thiol intermediate.

- Step 2: Introducing a carbamate group via reaction with phosgene or its safer equivalents (e.g., triphosgene).

- Critical Parameters: Temperature (20–50°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios (1:1.2 for thiol:alkylating agent).

Yield Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or GC-MS. For related alkylation strategies, see synthetic protocols for triallate derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chloropropyl chain (δ 3.5–4.0 ppm for CH₂Cl) and carbamothioate group (δ 165–170 ppm for C=S).

- FTIR: Peaks at 1150–1250 cm⁻¹ (C=S stretch) and 700–800 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (HRMS): Molecular ion peaks matching the formula C₄H₈ClNOS (calculated [M+H]⁺: 178.0098).

Data Interpretation: Compare with reference spectra of structurally analogous carbamothioates like triallate or cartap .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically evaluated?

Methodological Answer:

- Solubility: Use the shake-flask method in solvents (water, ethanol, DMSO) at 25°C, quantified via UV-Vis or HPLC.

- Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition via HPLC.

Example Data:

| Property | Value/Notes |

|---|---|

| Aqueous Solubility | Low (≤1 mg/mL) due to hydrophobic Cl and S groups |

| Thermal Stability | Decomposes above 100°C; store at 4°C |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative Bioassays: Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity).

- Structure-Activity Relationship (SAR): Modify substituents (e.g., alkyl chain length, halogen position) and correlate with activity changes.

- Mechanistic Studies: Use fluorescence quenching or molecular docking to identify target interactions (e.g., enzyme inhibition). For SAR frameworks, refer to studies on triallate and phenothiazine derivatives .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they inform experimental design?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for S-Cl and C-S bonds to predict reactivity.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility or stability.

Case Study: DFT studies on triallate derivatives revealed electron-withdrawing effects of Cl on carbamothioate reactivity, guiding alkylation protocol adjustments .

Q. How can analytical challenges in detecting trace impurities of this compound in complex matrices be addressed?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and PDA detector (λ = 254 nm).

- Sample Preparation: Solid-phase extraction (SPE) for environmental samples; protein precipitation for biological matrices.

- Validation: Spike-and-recovery tests with LOQ ≤ 0.1 µg/mL. For protocols, refer to pesticide residue analysis methods for triallate .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

Methodological Answer:

- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., alkylation).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Quality Control: In-line FTIR for real-time monitoring. Industrial-scale methods for triallate production provide benchmarks .

Data Contradiction Analysis

Q. How should conflicting data on the environmental persistence of this compound be reconciled?

Methodological Answer:

- Half-Life Studies: Compare degradation rates in soil (aerobic vs. anaerobic) and aqueous systems under UV light.

- Metabolite Profiling: Identify degradation products (e.g., chloropropanol) via LC-MS/MS.

- Confounding Factors: Account for soil pH, microbial activity, and co-contaminants. Triallate’s half-life in soil (30–90 days) offers a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。